1-Bromo-9h-fluorene
Description
1-Bromo-9H-fluorene (CAS: 28314-04-7) is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring. The bromine atom is substituted at the 1-position of the fluorene backbone, conferring distinct electronic and steric properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of optoelectronic materials such as organic light-emitting diodes (OLEDs) . Its molecular formula is C₁₃H₉Br, with a molecular weight of 245.11 g/mol.
Properties
Molecular Formula |
C13H9Br |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-bromo-9H-fluorene |
InChI |
InChI=1S/C13H9Br/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7H,8H2 |
InChI Key |
VHHWAUKXFGPSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Electronic Effects : The position of bromine significantly impacts reactivity. For instance, this compound’s bromine at the 1-position creates steric hindrance, reducing electrophilic substitution rates compared to 2-bromo derivatives .
- Synthetic Utility : 2-Bromo-9H-fluorene is a precursor for spirocyclic compounds (e.g., 2'-bromospiro[cyclopentane-1,9'-fluorene]), which are pivotal in materials science .
Substituted Bromofluorenes
Key Findings :
- Steric and Electronic Modifications : Substitution with phenyl groups (e.g., 9-bromo-9-phenylfluorene) improves thermal stability and solubility in organic solvents, making these compounds suitable for solution-processed devices .
- Spiro Compounds : The spirobi-fluorene derivative exhibits a twisted geometry, reducing intermolecular π-π stacking and enhancing photoluminescence quantum yield in OLEDs .
Boron-Containing Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|---|
| 9-Bromo-9-borafluorene | Not provided | C₁₂H₈BBr | 227.90 | Incorporates boron center | Conductive polymers |
Key Findings :
- Boron Integration : The boron atom in 9-bromo-9-borafluorene introduces electron-deficient character, enabling its use in redox-active polymers for molecular electronics .
Data Tables
Table 1: Physical Properties of Key Bromofluorenes
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